Fmoc-D-Ala(3-Cl)-OH
Description
Evolution of Non-Canonical Amino Acids in Biomolecular Engineering
Biomolecular engineering has increasingly leveraged non-canonical amino acids (ncAAs) to broaden the chemical and functional repertoire of peptides and proteins the-scientist.comrsc.orgfrontiersin.orgnih.govharvard.edunih.govfrontiersin.orgacs.org. These synthetic or naturally occurring amino acids, which differ from the standard twenty proteinogenic residues, allow for the introduction of unique chemical groups, altered stereochemistry, or modified side chains. This capability enables researchers to fine-tune peptide properties such as stability, solubility, binding affinity, and biological activity, thereby creating bespoke biomolecules for specific applications rsc.orgnih.govnih.gov. The strategic incorporation of ncAAs is a cornerstone in designing peptides with improved therapeutic indices and novel functionalities that surpass those of their naturally occurring counterparts harvard.edunih.gov.
Significance of Halogenated Amino Acid Residues in Peptide Design
The introduction of halogen atoms, such as chlorine, fluorine, bromine, or iodine, onto amino acid side chains represents a powerful strategy in peptide design dovepress.comnih.govnih.govencyclopedia.pubresearchgate.netresearchgate.netscispace.com. Halogenation can profoundly influence a peptide's physico-chemical characteristics, including its lipophilicity, membrane permeability, and susceptibility to enzymatic degradation dovepress.comnih.govencyclopedia.pub. Furthermore, halogens can engage in specific non-covalent interactions, such as halogen bonding (XB), which can significantly impact peptide conformation and enhance binding affinity to target molecules dovepress.comresearchgate.netiris-biotech.de. This precise modification allows for the rational tuning of peptide structure-activity relationships (SAR), leading to peptides with improved potency and selectivity nih.govencyclopedia.pub.
The Distinct Role of D-Amino Acids in Peptide and Protein Research
The stereochemistry of amino acids plays a critical role in peptide structure and function. While proteins are predominantly built from L-amino acids, the incorporation of D-amino acids—enantiomers of their L-counterparts—offers distinct advantages frontiersin.orgmdpi.comlifetein.comformulationbio.comresearchgate.netwikipedia.orgbiopharmaspec.comiscientific.orgresearchgate.netnih.govresearchgate.netjst.go.jpnih.gov. A primary benefit of D-amino acids is their enhanced resistance to proteolytic enzymes, as most proteases are specific for L-amino acid substrates frontiersin.orglifetein.comformulationbio.comnih.gov. This increased stability leads to longer peptide half-lives in biological systems, improving their bioavailability and therapeutic efficacy mdpi.comformulationbio.comiscientific.org. Additionally, D-amino acids can alter peptide conformation, potentially leading to unique biological activities and improved receptor recognition compared to their L-peptide analogs frontiersin.orgmdpi.comwikipedia.orgnih.gov.
Overview of Fmoc-D-Ala(3-Cl)-OH as a Specialized Building Block in Academic Research
This compound, chemically known as N-(9-Fluorenylmethoxycarbonyl)-3-chloro-D-alanine, is a specialized Fmoc-protected amino acid derivative that serves as a valuable building block in advanced peptide synthesis iris-biotech.dechemicalbook.com. It combines the benefits of a D-amino acid with a halogenated side chain, offering unique opportunities for peptide modification. The Fmoc (9-fluorenylmethoxycarbonyl) group provides a standard and orthogonal protection strategy for solid-phase peptide synthesis (SPPS) sigmaaldrich.comsigmaaldrich.com. The presence of a chlorine atom at the beta-carbon position (3-position) of the D-alanine side chain renders this residue particularly reactive. This chlorine atom can be exploited for further chemical modifications, such as nucleophilic substitution reactions, or to facilitate cyclization strategies, including the introduction of dehydroalanine (B155165) iris-biotech.debapeks.com. Its utility extends to protein engineering and drug development, where precise control over peptide structure and the introduction of specific functionalities are paramount chemimpex.com. The compound has the CAS number 212651-52-0, a molecular formula of C18H16ClNO4, and a molecular weight of approximately 345.78 g/mol iris-biotech.dechemicalbook.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICWPULFDZCIBU-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Key Properties and Applications
Chemical Structure and Reactivity
This compound features the Fmoc protecting group attached to the alpha-amino group of D-alanine. The key modification is the chlorine atom substitution at the beta-carbon (C3) of the alanine (B10760859) side chain. This chlorine atom is known to be labile and reactive, susceptible to nucleophilic substitution or elimination reactions depending on the specific reaction conditions employed iris-biotech.de. This inherent reactivity allows for post-synthetic modifications or specific synthetic strategies, such as forming cyclic peptides or introducing unsaturated residues like dehydroalanine (B155165) iris-biotech.debapeks.com.
Enzymatic and Biocatalytic Approaches for D-Amino Acid Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
As an Fmoc-protected amino acid, this compound is readily incorporated into peptide chains using standard Fmoc-based SPPS protocols sigmaaldrich.comsigmaaldrich.com. The Fmoc group is typically removed using a mild base (e.g., piperidine), exposing the amino group for coupling with the next amino acid in the sequence. The presence of the D-chirality and the chloro-substitution does not typically impede standard coupling chemistries, allowing for its seamless integration into peptide sequences alongside other Fmoc-protected amino acids nih.govrsc.org.
Synthesis of this compound Derivatives
Applications in Peptide Modification and Design
The strategic placement of the chlorine atom in this compound offers specific advantages:
Cyclic Peptide Synthesis: The reactive chlorine can serve as a handle for intramolecular reactions, facilitating the formation of cyclic peptide structures through nucleophilic attack by a nearby amino acid side chain (e.g., cysteine or selenocysteine) iris-biotech.debapeks.com. Cyclization often enhances peptide stability and can influence biological activity.
Introduction of Dehydroalanine: Elimination of HCl from the beta-chloroalanine residue can lead to the formation of dehydroalanine, an unsaturated amino acid that can impart unique structural features and reactivity to peptides.
Structure-Activity Relationship (SAR) Studies: The chloro-substitution can be used to probe the effects of halogenation on peptide conformation, binding, and biological activity, contributing to a deeper understanding of SAR dovepress.comnih.govencyclopedia.pub.
Drug Development: As a building block, it aids in the design of novel therapeutic peptides, potentially enhancing efficacy and stability through its specific modifications chemimpex.com.
Conformational and Structural Analysis of Peptides Containing 3 Chloro D Alanine Residues
Secondary Structure Induction and Modulation by 3-Chloro-D-Alanine Incorporation
The presence of 3-chloro-D-alanine can influence the propensity of peptides to adopt specific secondary structures like α-helices or β-sheets. Halogenation can alter the intrinsic conformational propensities of amino acid residues, thereby affecting the formation and stability of secondary structural elements mdpi.comnih.gov. For example, fluorination has been shown to change the secondary structure propensity of peptides mdpi.com. The D-chirality of the alanine (B10760859) residue also contributes to these effects, as D-amino acids are known to promote different turns and sheet structures compared to L-amino acids lifetein.com.cntandfonline.com. The combined effect of beta-chlorination and D-chirality in 3-chloro-D-alanine likely leads to unique secondary structure preferences, potentially stabilizing specific turns or disrupting canonical helical structures.
Molecular Dynamics (MD) Simulations for Conformational Sampling of Modified Peptides
Molecular Dynamics (MD) simulations are indispensable tools for investigating the conformational behavior of peptides, especially those containing modified amino acids like 3-chloro-D-alanine. MD allows for the exploration of the dynamic ensemble of peptide conformations and the characterization of interactions that govern folding and stability mdpi.comaip.orgmdpi.commdpi.combiorxiv.orgnih.govresearchgate.netnih.gov. By simulating the time evolution of atomic positions and velocities, MD can provide insights into how the introduction of a chlorine atom and D-chirality affects peptide backbone and side chain dynamics.
Accurate MD simulations rely on robust force fields that correctly describe interatomic interactions. The parameterization of empirical force fields for non-canonical or modified amino acids, including halogenated ones, is crucial for reliable simulations mdpi.comaip.orgnih.govnih.gov. Developing accurate force fields for halogenated amino acids requires careful consideration of the unique electronic and steric properties imparted by the halogen atom, such as the potential for halogen bonding mdpi.comaip.org. Computational chemistry methods, including quantum mechanical (QM) calculations, are often employed to derive these parameters, which are then incorporated into established force fields like AMBER or CHARMM aip.orgnih.gov. The development of specialized force fields allows for the precise modeling of halogen-mediated interactions and their impact on peptide conformation and stability.
Rotamer libraries, which represent the preferred side-chain conformations of amino acid residues, are essential for protein structure prediction and computational design. For D-amino acids, these libraries are often derived by mirroring those of their L-enantiomers, but this assumption may not always hold true, especially when considering the influence of neighboring chiral residues nih.govoup.comresearchgate.net. MD simulations of peptides containing D-amino acids are used to generate more accurate, data-driven rotamer libraries that capture the specific conformational preferences induced by D-chirality and the surrounding peptide environment nih.govoup.comresearchgate.net. While specific rotamer libraries for 3-chloro-D-alanine are not widely published, the general methodology for developing D-amino acid rotamer libraries provides a framework for understanding the conformational space of such modified residues.
Development of Empirical Force Fields for Halogenated Amino Acids
Advanced Spectroscopic Characterization Techniques for Conformational Elucidation
The precise three-dimensional structure and conformational dynamics of peptides are critical for their biological activity and function. Incorporating modified amino acids, such as 3-Chloro-D-Alanine, can significantly influence these conformational properties. Advanced spectroscopic techniques are indispensable tools for characterizing these changes, providing detailed insights into secondary structure, backbone dihedral angles, and inter-residue interactions. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are primary methods employed for such analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a high-resolution approach to elucidate peptide structure at an atomic level. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can determine the spatial arrangement of atoms within a peptide.
Chemical Shifts: The chemical environment of atomic nuclei (e.g., ¹H, ¹³C) is highly sensitive to local electronic structure and conformation. Deviations in the chemical shifts of backbone atoms (Cα, Cβ, NH, Hα) of a 3-Chloro-D-Alanine residue compared to a standard alanine residue can indicate changes in its electronic environment due to the electronegative chlorine atom, potentially affecting dihedral angles and hydrogen bonding patterns. rsc.orgnih.gov
Coupling Constants: Scalar couplings, particularly the ³JNH-CαH coupling constant, are directly related to the dihedral angle (φ) of the peptide backbone via the Karplus equation. Measuring these constants for residues adjacent to or including 3-Chloro-D-Alanine can reveal specific backbone conformations or preferences induced by the modified residue. rsc.orgnih.govajol.info
Nuclear Overhauser Effects (NOEs): NOESY and ROESY experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å). These NOE cross-peaks provide crucial distance restraints for three-dimensional structure calculations. The presence and intensity of NOEs involving the 3-Chloro-D-Alanine residue and its neighbors can define specific secondary structural elements like turns or helices, or highlight the influence of the chlorine atom on local packing. rsc.orgnih.govajol.info
The introduction of a chlorine atom, with its electron-withdrawing and steric properties, can subtly alter the electronic distribution and local steric hindrance around the peptide backbone. This can lead to distinct NMR spectral signatures for peptides containing 3-Chloro-D-Alanine compared to their non-modified counterparts, providing direct evidence of conformational perturbation.
Table 1: Illustrative NMR Parameters for Conformational Analysis of Peptides with Modified Amino Acids
| Spectroscopic Parameter | Technique(s) | Information Provided | Potential Impact of 3-Cl-D-Ala Residue (vs. Ala) |
| ¹Hα Chemical Shift | 1D/2D NMR | Local electronic environment, dihedral angle (φ) | May shift due to the electron-withdrawing effect of chlorine, potentially indicating altered H-bonding or local charge distribution. |
| ¹³Cα Chemical Shift | 1D/2D NMR | Local electronic environment, backbone conformation | Similar to ¹Hα, shifts can reflect electronic influence of chlorine. |
| ³JNH-CαH Coupling | 1D/2D NMR | Backbone dihedral angle (φ) | Changes in φ can arise from altered steric interactions or electronic effects of the chlorine atom, influencing secondary structure. |
| NOE Cross-Peaks | NOESY/ROESY | Inter-proton distances, spatial proximity | Specific NOEs involving the 3-Cl-D-Ala residue can define local folds, hydrogen bonds, and proximity to other residues, revealing conformational preferences. |
| Chemical Shifts (TALOS) | NMR + Software | Backbone dihedral angles (φ, ψ) | Can provide secondary structure predictions based on observed chemical shifts, indicating if the 3-Cl-D-Ala influences helical or sheet propensity. |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structural content of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The far-UV CD spectrum (180-260 nm) is particularly sensitive to the peptide backbone conformation, with characteristic spectral profiles for α-helices, β-sheets, and random coils.
α-Helical Structure: Typically exhibits a strong negative band around 222 nm and a positive band around 190 nm. jascoinc.comamericanpeptidesociety.org
β-Sheet Structure: Characterized by a positive band near 195 nm and a negative band around 217 nm. jascoinc.comamericanpeptidesociety.org
Random Coil: Displays a weaker, more featureless spectrum with a negative band around 195-200 nm. jascoinc.comamericanpeptidesociety.org
Table 2: Representative Far-UV CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Characteristic λmax (nm) & Molar Ellipticity (deg·cm²/dmol) | Potential Impact of 3-Cl-D-Ala Residue |
| α-Helix | ~222 nm (negative), ~208 nm (negative), ~190 nm (positive) | May reduce helical content, shifting negative bands to shorter wavelengths or increasing random coil contributions. |
| β-Sheet | ~217 nm (negative), ~195 nm (positive) | Can alter the balance between sheet and other structures, potentially affecting the intensity or position of these bands. |
| Random Coil | ~195-200 nm (weakly negative) | May increase if the modified residue disrupts ordered structures. |
| Peptide with 3-Cl-D-Ala | Varies based on sequence and context | Changes in the CD spectrum compared to the parent peptide will indicate the degree to which the 3-Cl-D-Ala residue influences secondary structure formation or disruption. |
By combining the detailed atomic-level information from NMR with the global secondary structure insights from CD, researchers can build a comprehensive understanding of how the 3-Chloro-D-Alanine residue influences peptide conformation. This is crucial for designing peptides with tailored structural properties for various applications.
Compound List:
Fmoc-D-Ala(3-Cl)-OH
Intermolecular Interactions and Recognition Mechanisms of 3 Chloro D Alanine Modified Peptides
Halogen Bonding (XB) in Peptide-Ligand and Peptide-Protein Interactions
Halogen bonding (XB) is a non-covalent interaction characterized by an attractive force between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region, typically an electron-rich atom like oxygen or nitrogen researchgate.netijres.org. This interaction has emerged as a powerful tool in molecular recognition and has been increasingly explored in biological systems, including peptides and proteins researchgate.netnih.govacs.orgpnas.orgnih.gov.
Chlorine atoms, when appropriately polarized by electron-withdrawing groups, can exhibit a positive electrostatic potential on their outer surface, forming a σ-hole that acts as a halogen bond donor researchgate.netijres.orgpolimi.it. In biological contexts, chlorine-substituted amino acids like 3-chloro-D-alanine can engage in these interactions with various functional groups within peptide chains, ligands, or protein binding sites. Studies indicate that chlorine is a common halogen bond donor in protein structures, particularly forming contacts with backbone carbonyl oxygens and nitrogen-containing side chains pnas.orgnih.govresearchgate.net. The presence of a σ-hole on the chlorine atom of 3-chloro-D-alanine facilitates its interaction with electron-rich sites, thereby influencing molecular recognition events researchgate.netijres.orgrsc.org.
Halogen bonds are recognized for their directionality and strength, which can be modulated by the nature of the halogen and its chemical environment researchgate.netijres.org. In peptides, chlorine-centered halogen bonds have been demonstrated to provide conformational stabilization comparable to that of analogous hydrogen bonds researchgate.netnih.govacs.orgnih.gov. For instance, studies on β-hairpin foldamers incorporating a chlorine atom showed stabilization effects on par with hydrogen bond donors researchgate.netnih.govacs.orgnih.gov. The geometric parameters of halogen bonds are also well-defined, typically involving a C–X···Y angle close to 165° and an X···Y angle around 120°, though these can vary depending on the molecular environment pnas.org.
Table 1: Comparative Conformational Stabilization by Halogen Bonds vs. Hydrogen Bonds in Peptides
| Interaction Type | Conformational Stabilization Effect | Reference(s) |
| Chlorine-centered Halogen Bond | Comparable to analogous hydrogen bonds in β-hairpin stabilization | researchgate.netnih.govacs.orgnih.gov |
| Hydrogen Bond | Analogous to chlorine-centered halogen bonds in stabilization | researchgate.netnih.govacs.orgnih.gov |
Table 2: Typical Halogen Bond Interaction Parameters (C-Cl···O)
| Parameter | Typical Value(s) | Reference(s) |
| C-Cl···O Distance | ~3.06 Å (average); < 3.27 Å (RvdW) | pnas.org |
| C-Cl···O Angle | ~165° (ideal); ~120° (general Y angle) | pnas.org |
| Interaction Hot Spot | 3.5-3.7 Å (distance); 100-120° (angle) | nih.gov |
| Short Distance Cluster | 2.6-2.9 Å (distance); 140-160° (angle) | nih.gov |
Role of Chlorine as a Halogen Bond Donor in Biological Systems
Non-Covalent Interactions Modulated by 3-Chloro-D-Alanine Residues
Beyond direct halogen bonding, the presence of a chlorine atom can subtly alter the electronic landscape and lipophilicity of a peptide, influencing a broader range of non-covalent interactions.
The electronegativity of chlorine and its electron-withdrawing nature can influence the electron density distribution within the amino acid side chain and the peptide backbone. This modification is associated with the formation of the aforementioned σ-hole on the chlorine atom, creating a region of positive electrostatic potential that is crucial for halogen bond formation researchgate.netijres.orgacs.org. This localized electrophilicity allows the chlorinated residue to engage in specific electrostatic interactions with electron-rich moieties, impacting molecular recognition and binding researchgate.netijres.orgrsc.org.
Halogenation of organic molecules, including amino acids, generally tends to increase their lipophilicity (fat-solubility) researchgate.netresearchgate.net. Increased lipophilicity is often a desirable trait for enhancing the membrane permeability of peptide-based therapeutics, facilitating their passage across cellular barriers researchgate.nettandfonline.comtandfonline.com. While the direct impact of Fmoc-D-Ala(3-Cl)-OH on peptide membrane permeability requires specific experimental data, the general principle suggests that incorporating this residue could potentially improve a peptide's ability to cross lipid bilayers. However, it is important to note that membrane permeability is a complex phenomenon influenced by multiple factors, including molecular size, rigidity, and the balance of hydrophilic and lipophilic interactions tandfonline.comtandfonline.comnih.govacs.org.
Effects on Electron Density Distribution and Electrostatic Potential
Structure-Activity Relationship Studies in Peptides Incorporating 3-Chloro-D-Alanine
Table 3: Amino Acid Preferences for Halogen Interactions
| Halogen | Preferred Amino Acid Residue | Reference(s) |
| Chlorine | Leucine | researchgate.net |
Compound Summary
Conclusion
Fmoc-D-Ala(3-Cl)-OH stands as a testament to the advancements in peptide chemistry, offering a sophisticated building block for the synthesis of modified peptides. By combining the stability-conferring properties of D-amino acids with the reactive potential of a halogenated side chain, this compound empowers researchers to design and construct peptides with tailored characteristics. Its application in solid-phase peptide synthesis, coupled with its utility in creating complex peptide architectures and exploring structure-activity relationships, underscores its importance in academic research and the development of next-generation peptide-based therapeutics and biomaterials.
Mechanistic Investigations of 3 Chloro D Alanine Reactivity and Biotransformations
Enzymatic Processing and Resistance to Proteolytic Degradation of D-Alanine Containing Peptides
Peptides incorporating D-amino acids, including modified ones like those containing 3-chloro-D-alanine, generally exhibit enhanced resistance to proteolytic degradation compared to their L-amino acid counterparts tufts.eduresearchgate.net. This increased stability is attributed to the chiral specificity of most proteases, which are optimized to recognize and cleave L-amino acid residues tufts.edu. The presence of a D-amino acid residue disrupts the typical protease active site interactions, leading to reduced cleavage rates tufts.edu. While specific studies on peptides containing Fmoc-D-Ala(3-Cl)-OH are limited, the general principle suggests that peptides incorporating this modified D-amino acid would likely benefit from this inherent resistance to enzymatic breakdown. Some research indicates that glycosylation, while generally enhancing peptide stability, can sometimes increase the susceptibility of D-amino acid-containing peptides to enzymatic degradation mdpi.com.
Reactivity of the C-3 Chlorine Atom in Biological Systems
The chlorine atom at the C-3 position of 3-chloro-D-alanine is a key functional group dictating its reactivity in biological environments. This chlorine atom is electrophilic and can participate in various reactions, notably elimination and nucleophilic substitution, often under enzymatic catalysis iris-biotech.detandfonline.com.
Elimination Reactions Catalyzed by Alanine (B10760859) Racemase and Related Enzymes
3-Chloro-D-alanine is a well-established mechanism-based inactivator of alanine racemase (ALR), an essential enzyme in bacterial cell wall synthesis capes.gov.brnih.govasm.orgtandfonline.com. ALR, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the racemization of L-alanine to D-alanine. The mechanism of inactivation involves ALR catalyzing an α,β-elimination reaction, removing the chlorine atom from C-3 of 3-chloro-D-alanine. This process generates a reactive α,β-unsaturated amino acid intermediate (2-aminoacrylate), which then covalently modifies the enzyme, leading to irreversible inactivation capes.gov.brnih.govasm.orgnih.govresearchgate.net. This elimination reaction is a hallmark of PLP-dependent enzymes that process substrates with carbanion chemistry rsc.orgcaldic.com. Other PLP-dependent enzymes may also catalyze similar elimination reactions with 3-chloro-D-alanine derivatives nih.gov.
| Enzyme | Substrate/Inhibitor | Reaction Type | Outcome | Reference(s) |
| Alanine Racemase | 3-chloro-D-alanine | α,β-Elimination | Mechanism-based inactivation | capes.gov.brnih.govasm.org |
| Alanine Racemase | 3-fluorovinylglycine | α,β-Elimination | Mechanism-based inactivation | capes.gov.brnih.gov |
| Gamma-cystathionase | β,β,β-trifluoroalanine | β-Elimination | Covalent modification, inactivation | nih.gov |
| D-amino acid transaminase | β-chloro-D-alanine | α,β-Elimination | Pyruvate, chloride, ammonia (B1221849) formation | nih.gov |
Nucleophilic Substitution Reactions Involving the Chlorine Moiety
The chlorine atom in 3-chloro-D-alanine can also be displaced by nucleophiles through substitution reactions. In biological systems, this can occur non-enzymatically or be facilitated by specific enzymes. For instance, Pseudomonas putida CR 1-1 possesses a 3-chloro-D-alanine chloride-lyase that can catalyze a β-replacement reaction, converting 3-chloro-D-alanine to D-cysteine in the presence of hydrosulfide (B80085) tandfonline.com. This highlights the lability of the chlorine atom and its susceptibility to nucleophilic attack, leading to the formation of new functional groups or modified amino acids iris-biotech.detandfonline.com.
Biosynthetic Pathways Involving Halogenated Amino Acids and Their Relevance to Synthetic Analogs
Nature produces a diverse array of halogenated natural products, including halogenated amino acids, often through specialized enzymatic pathways nih.govgoogle.comrsc.orgspringernature.com. These pathways typically involve haloperoxidase enzymes that introduce halogens onto amino acid substrates. For example, the biosynthesis of L-propargylglycine involves a cryptic halogenation step on lysine (B10760008) by an α-KG-dependent halogenase, followed by elimination reactions google.comrsc.orgspringernature.com. The existence of such natural pathways demonstrates that halogenation of amino acids is a biologically recognized process. This understanding is crucial for the design and interpretation of synthetic analogs like 3-chloro-D-alanine, suggesting that biological systems may possess mechanisms to process or interact with such halogenated compounds nih.govgoogle.com.
| Natural Halogenated Amino Acid | Biosynthetic Pathway/Enzyme Example | Relevance to Synthetic Analogs | Reference(s) |
| 4-Cl-L-lysine | Halogenation of L-lysine by BesD | Demonstrates enzymatic halogenation of amino acids | google.comrsc.org |
| L-propargylglycine | Elimination of Cl from 4-Cl-allylglycine by BesB | Shows biological pathways for elimination reactions | google.comspringernature.com |
| 3-chloro-L-alanine | Found in Euglena gracilis, Trypanosoma brucei | Analog to 3-chloro-D-alanine, studied for enzyme inhibition | nih.gov |
Substrate Specificity and Enzyme Inactivation Mechanisms by 3-Chloro-D-Alanine Derivatives
3-Chloro-D-alanine derivatives are potent mechanism-based inactivators of specific enzymes, particularly those that process alanine or related substrates. Their efficacy stems from mimicking the natural substrate, allowing them to bind to the enzyme's active site, and then undergoing enzymatic transformation into a reactive species that covalently modifies the enzyme capes.gov.brnih.govasm.orgtandfonline.com. Alanine racemase is a prime example, where the enzyme's specificity for alanine allows it to process 3-chloro-D-alanine, leading to its own inactivation capes.gov.brnih.govasm.org. Similarly, other PLP-dependent enzymes, such as D-amino acid transaminases, can also be inactivated by 3-chloro-D-alanine through elimination reactions nih.gov. The inactivation potency is often quantified by the second-order rate constant (k_inact/K_i), which indicates the efficiency of the inactivation process capes.gov.brnih.gov.
| Enzyme/Target | Derivative Studied | Inactivation Mechanism | Relative Potency (k_inact/K_i) | Reference(s) |
| Alanine Racemase (E. coli) | D-chlorovinylglycine | Enzyme-catalyzed halide elimination, covalent adduct | 122 ± 14 M⁻¹ s⁻¹ | capes.gov.brnih.gov |
| Alanine Racemase (E. coli) | D-fluoroalanine | Enzyme-catalyzed halide elimination, covalent adduct | 93 M⁻¹ s⁻¹ | capes.gov.brnih.gov |
| D-amino acid transaminase | β-chloro-D-alanine | α,β-elimination, formation of α-aminoacrylate-Schiff base | k_inact ≈ 10 μM | nih.gov |
| Glutamate Racemase (Mtb) | β-chloro-D-alanine (BCDA) | Mechanism-based inactivation via 2-AA intermediate | Potent inhibitor | asm.org |
Compound List
this compound
3-chloro-D-alanine
D-alanine
L-alanine
Pyridoxal phosphate (PLP)
3-chloro-L-alanine
3-chloro-L-lysine
L-propargylglycine
β,β-dichloroalanine
β,β,β-trifluoroalanine
D-cycloserine
O-carbamyl-D-serine
β-chloro-D-cysteine
Emerging Applications and Future Directions in Chemical Biology and Material Science
Engineering of Novel Peptidomimetics and Conformationally Constrained Systems
Fmoc-D-Ala(3-Cl)-OH serves as a valuable building block for the design and synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but often possess enhanced stability and modified biological activities slideshare.net. The incorporation of this halogenated D-amino acid can introduce specific conformational constraints within a peptide chain. These constraints are crucial for restricting flexibility and promoting particular secondary structures, such as β-hairpins, which can lead to improved binding affinity and selectivity for biological targets acs.org. Research has demonstrated that the chlorine atom can participate in halogen bonding, a non-covalent interaction that can stabilize peptide conformations similarly to hydrogen bonds acs.org. This capability makes this compound instrumental in engineering peptides with precisely controlled three-dimensional structures.
Development of Bioactive Peptides with Enhanced Stability and Functionality
The introduction of non-natural amino acids, including halogenated derivatives like this compound, is a common strategy to enhance the stability and functionality of bioactive peptides oup.com. Peptides incorporating D-amino acids are generally more resistant to proteolytic degradation compared to their L-amino acid counterparts, thereby increasing their in vivo half-life oup.comrsc.org. The presence of the chlorine atom can further influence peptide stability and activity by altering hydrophobicity, electronic properties, and potential for intermolecular interactions. For instance, β-chloroalanine derivatives have been shown to inhibit bacterial growth by inactivating alanine (B10760859) racemase, an enzyme critical for bacterial cell wall synthesis nih.govnih.gov. This suggests potential for developing antimicrobial peptides with enhanced efficacy due to the incorporation of this residue.
Utilization in Molecular Probes and Chemical Tools
The reactive chlorine atom in this compound makes it a versatile component for creating molecular probes and chemical tools. The labile nature of the chlorine atom allows it to be readily substituted by nucleophiles or undergo elimination reactions under specific conditions iris-biotech.de. This reactivity can be harnessed to attach various moieties, form cyclic structures through intramolecular reactions with residues like cysteine or selenocysteine, or introduce dehydroalanine (B155165) residues iris-biotech.debapeks.comnih.gov. Such modifications are fundamental in developing tools for bioconjugation, enabling the labeling of biomolecules or surfaces for diagnostic and therapeutic applications chemimpex.com. Furthermore, its incorporation into peptides can aid in studying protein interactions and functions by providing unique chemical handles for detection or modification.
Applications in Directed Evolution and Combinatorial Library Design
This compound is a valuable component in the construction of combinatorial peptide libraries and in directed evolution strategies. By incorporating this non-canonical amino acid, researchers can significantly expand the chemical diversity of peptide libraries, facilitating high-throughput screening for novel drug candidates or peptides with desired properties chemimpex.comnih.gov. Directed evolution relies on generating vast libraries of variants, and the inclusion of modified amino acids like this compound allows for the exploration of peptide space beyond the 20 standard amino acids, leading to the discovery of peptides with optimized stability, binding affinity, or catalytic activity nih.gov.
Potential in Advanced Biomaterials and Self-Assembled Structures
Peptide-based self-assembly is a rapidly growing field in material science, with applications ranging from tissue engineering to drug delivery nih.govnih.gov. Peptides functionalized with the Fmoc group are well-known for their ability to self-assemble into ordered nanostructures and hydrogels, driven by non-covalent interactions such as π-π stacking and hydrogen bonding nih.govnih.gov. While direct studies on this compound in self-assembly are less prevalent compared to simpler Fmoc-amino acids, the presence of the chlorine atom could influence these self-assembly processes. Halogen bonding, for instance, can provide additional stabilizing forces in self-assembled peptide systems acs.org. Moreover, the reactivity of the chlorine atom might be exploited to create cross-linked peptide networks or functionalized biomaterials with tunable properties.
Future Research Avenues for Halogenated D-Amino Acid Derivatives in Interdisciplinary Fields
The incorporation of halogen atoms into amino acid side chains represents a powerful strategy for modulating the physicochemical and structural properties of peptides and proteins encyclopedia.pubmdpi.com. This compound exemplifies this approach, offering a D-amino acid scaffold with a reactive halogen. Future research could focus on systematically exploring the impact of the chlorine atom on peptide folding, stability against enzymatic degradation, and biological activity across a wider range of peptide sequences. Further investigation into its role in halogen bonding within complex peptide architectures and its potential in creating novel peptide-based biomaterials with enhanced mechanical or biological properties is warranted. The development of more efficient synthetic routes and a deeper understanding of the reactivity of the β-chloro group will undoubtedly expand the utility of this compound and related halogenated D-amino acid derivatives in interdisciplinary fields such as medicinal chemistry, chemical biology, and nanotechnology.
Q & A
Q. What is the role of Fmoc-D-Ala(3-Cl)-OH in solid-phase peptide synthesis (SPPS)?
this compound is a chiral building block used to introduce D-configured alanine with a 3-chloro substituent into peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino acid during SPPS, allowing selective deprotection with 20% piperidine in DMF. This orthogonal protection strategy enables stepwise elongation of peptides while maintaining side-chain integrity. The chlorine substituent may influence peptide conformation and stability .
Q. What are the recommended storage conditions for this compound?
Store the compound at 2–8°C in a tightly sealed, moisture-free container. For long-term stability (≥2 years), some protocols recommend storage at -20°C. Desiccants should be used to prevent hydrolysis of the Fmoc group. Avoid exposure to light, as UV radiation can degrade the fluorenyl moiety .
Q. Which analytical methods confirm the purity and structure of this compound?
- HPLC : Reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorption) to assess purity (>98% typical).
- LC-MS : Confirms molecular weight ([M-H]⁻ expected at ~350–400 Da).
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl3 verifies stereochemistry and substitution patterns (e.g., aromatic protons for Fmoc, CHCl for the 3-Cl group) .
Advanced Research Questions
Q. How can racemization be minimized during the incorporation of this compound into peptide chains?
Racemization risks arise during coupling or deprotection. Mitigation strategies include:
- Coupling agents : Use HOBt (1-hydroxybenzotriazole) or Oxyma with DIC (diisopropylcarbodiimide) instead of EDCl to reduce base-induced epimerization.
- Temperature : Perform reactions at 0–4°C to slow racemization kinetics.
- Time : Limit deprotection steps with piperidine to 2 × 5-minute treatments.
- Solvent : Use DMF or DCM with low water content (<0.1%) .
Q. How does the 3-chloro substituent affect peptide conformation and biological activity?
The 3-Cl group introduces steric hindrance and electronic effects, altering:
- Backbone flexibility : Reduced compared to unsubstituted alanine, potentially stabilizing β-sheet or α-helix structures.
- Hydrophobic interactions : Enhances membrane permeability in cell-penetrating peptides.
- Receptor binding : Modulates affinity in opioid or antimicrobial peptides by perturbing hydrogen bonding. Comparative studies with Fmoc-L-Ala(3-Cl)-OH reveal stereospecific activity in targeting chiral biomolecules .
Q. What experimental approaches optimize coupling efficiency of this compound in sterically hindered sequences?
For challenging couplings (e.g., adjacent to bulky residues like Trp or Pro):
- Double coupling : Repeat the coupling step with fresh reagents.
- Microwave-assisted synthesis : Apply 10–20 W at 50°C for 5–10 minutes to enhance reaction kinetics.
- Solvent mixtures : Use DCM:DMF (1:1) to improve solubility.
- Coupling additives : Include 0.1 M HOAt (1-hydroxy-7-azabenzotriazole) for improved activation .
Q. How can contradictions in solubility data for this compound derivatives be resolved?
Solubility varies with solvent polarity and temperature:
- High solubility : In DMF (50–100 mg/mL) or DCM (20–50 mg/mL).
- Low solubility : In water (<1 mg/mL) or THF (<5 mg/mL). Pre-solubilize in minimal DMF before adding to aqueous buffers. For problematic cases, use sonication (30 seconds at 40 kHz) or co-solvents like NMP (N-methylpyrrolidone) .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles (Particle size: <10 μm).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.
- First aid : For skin contact, wash with 10% acetic acid to neutralize residual coupling agents .
Q. How is the Fmoc group removed without cleaving acid-sensitive side chains?
Piperidine (20–30% in DMF) selectively removes the Fmoc group under mild basic conditions (pH 9–10). For acid-labile peptides, substitute with DBU (1,8-diazabicycloundec-7-ene) in DCM. Confirm deprotection via UV monitoring (loss of Fmoc absorbance at 301 nm) .
Data Analysis and Contradictions
Q. How to address discrepancies in reported melting points for this compound?
Variations in melting points (e.g., 110–130°C) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
